(2R)-2-(4-fluorophenyl)-4-methylmorpholine
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Overview
Description
(2R)-2-(4-fluorophenyl)-4-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a fluorophenyl group and a methyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-fluorophenyl)-4-methylmorpholine typically involves the reaction of 4-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with methylamine to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced technologies such as microreactors to control reaction parameters precisely and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-fluorophenyl)-4-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(2R)-2-(4-fluorophenyl)-4-methylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(4-fluorophenyl)-4-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-chlorophenyl)-4-methylmorpholine
- (2R)-2-(4-bromophenyl)-4-methylmorpholine
- (2R)-2-(4-methoxyphenyl)-4-methylmorpholine
Uniqueness
(2R)-2-(4-fluorophenyl)-4-methylmorpholine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
920802-15-9 |
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Molecular Formula |
C11H14FNO |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(2R)-2-(4-fluorophenyl)-4-methylmorpholine |
InChI |
InChI=1S/C11H14FNO/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m0/s1 |
InChI Key |
MLCKFDUWYLGQKE-NSHDSACASA-N |
Isomeric SMILES |
CN1CCO[C@@H](C1)C2=CC=C(C=C2)F |
Canonical SMILES |
CN1CCOC(C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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